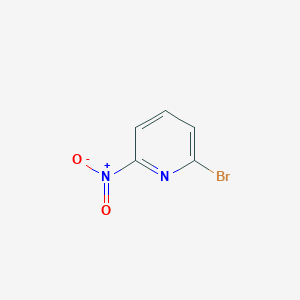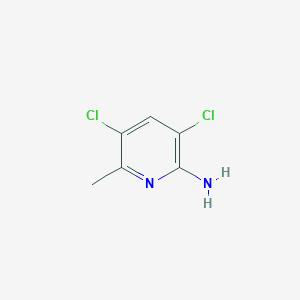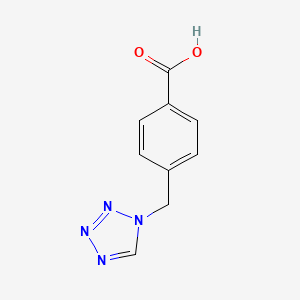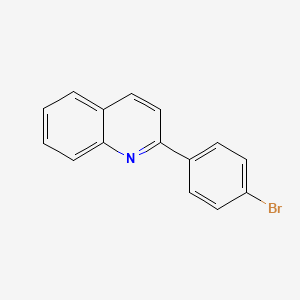![molecular formula C11H17NO5 B1270132 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid CAS No. 303994-57-2](/img/structure/B1270132.png)
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves various chemical reactions, including Knoevenagel condensation, nucleophilic substitution reactions, and three-component reactions. These processes utilize catalysts such as piperidine, metal triflates, and specific conditions like reflux or room temperature settings to achieve the desired compounds. The methods developed offer efficient pathways to synthesize piperidine derivatives, highlighting the versatility and reactivity of the piperidine scaffold in organic synthesis (Okitsu, Suzuki, & Kobayashi, 2001); (Feng, 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals detailed insights into their geometry, conformation, and stability. Techniques such as X-ray diffraction and spectral studies confirm the structural configurations, showing that these molecules often adopt specific conformations influenced by their substituents and intermolecular interactions. This detailed understanding of molecular structure is crucial for predicting the reactivity and physical properties of the compounds (Kumar et al., 2016).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including nucleophilic substitution and methoxylation, influenced by the presence of acyl and sulfonyl groups. These reactions are critical for further functionalization of the piperidine ring and have implications for the synthesis of complex organic molecules. The choice of anode, electrolyte, and reaction conditions can significantly affect the outcomes of these reactions, demonstrating the chemical versatility of piperidine derivatives (Golub & Becker, 2015).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as crystal structure, are determined through X-ray diffraction and spectroscopic analyses. These studies provide valuable information on the crystalline forms, which are essential for understanding the compound's stability, solubility, and reactivity. The physical properties are influenced by molecular interactions within the crystal lattice, including hydrogen bonding and π-π interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Properties Analysis
The chemical properties of "4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid" and related compounds are characterized by their reactivity patterns, including acid-mediated cyclization reactions and electrochemical oxidation. These properties are pivotal for the synthesis of diverse organic molecules, offering pathways to novel compounds with potential applications in various fields. Studies on these chemical properties highlight the compound's role as a versatile intermediate in organic synthesis (Ramakrishna et al., 2016).
Scientific Research Applications
Chemical Reactions and Synthesis
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid might be involved in various synthetic and chemical reactions. For instance, the study by Pietra and Vitali (1972) elaborates on the nucleophilic aromatic substitution of the nitro-group, discussing the reaction of piperidine with nitrobenzenes and the resultant kinetics and mechanisms, which could be relevant to the study of similar compounds (Pietra & Vitali, 1972).
Environmental Interactions and Treatment
Environmental interactions and treatment processes involving similar complex compounds are extensively studied. For example, the research by Rao, Lu, and Su (2007) reviewed the sorption of divalent metal ions from aqueous solutions by carbon nanotubes and discussed the effects of various process parameters, which might be significant when considering the environmental implications or cleanup procedures of complex compounds like 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (Rao, Lu, & Su, 2007).
Pharmaceutical Implications
While specific studies on 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid in pharmaceutical applications were not found, research on structurally similar compounds or related functional groups may offer insights. For instance, the paper by Ingole et al. (2021) discusses the pharmacological characteristics of vanillic acid, a compound used as a flavoring agent with antioxidant, anti-inflammatory, and neuroprotective properties (Ingole et al., 2021). Understanding the properties and applications of similar compounds might provide a foundational understanding that could be relevant to the study of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid.
Safety And Hazards
properties
IUPAC Name |
4-(4-methoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-17-11(16)8-4-6-12(7-5-8)9(13)2-3-10(14)15/h8H,2-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYMZROBPAITIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224966 |
Source


|
| Record name | 4-(Methoxycarbonyl)-γ-oxo-1-piperidinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid | |
CAS RN |
303994-57-2 |
Source


|
| Record name | 4-(Methoxycarbonyl)-γ-oxo-1-piperidinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methoxycarbonyl)-γ-oxo-1-piperidinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)

![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)






![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1270080.png)
![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)
